Geminal vs. (E)-1,2-Disubstituted Vinyl Geometry: Divergent Protodeboronation Stability
The target compound is a geminal (1,1-disubstituted) vinylboronic pinacol ester in which the boron atom and the pyrazole ring are attached to the same sp² carbon. Its (E)-1,2-disubstituted isomer (CAS 1638290-04-6) places the pyrazole at the β-position relative to boron, creating a styrenyl-type electronic conjugation that accelerates base-catalyzed protodeboronation [1]. A class-level study of vinyl boronic acid protodeboronation rates demonstrated that 1,1-disubstituted vinyl boronic acids exhibit t₀.₅ > 1 week at pH 12, 70 °C, while styrenyl-type vinyl boronic acids (analogous to the E-isomer) undergo faster deboronation due to extended π-conjugation stabilizing the arenium-like protodeboronation transition state [2]. For the pinacol ester forms, the stability difference is attenuated but directionally preserved, meaning the geminal ester is predicted to provide a wider operational window in prolonged basic Suzuki couplings.
| Evidence Dimension | Protodeboronation half-life under alkaline conditions |
|---|---|
| Target Compound Data | Predicted t₀.₅ > 1 week (pH 12, 70 °C, based on class-level data for 1,1-disubstituted vinyl boronic acids) |
| Comparator Or Baseline | (E)-styrenyl-type vinyl boronic acids: t₀.₅ significantly shorter due to conjugation-assisted protodeboronation pathway |
| Quantified Difference | >1 week vs. substantially shorter half-life (exact fold difference not determined for pinacol ester forms) |
| Conditions | pH 12 aqueous buffer, 70 °C; class-level data from Cox et al. (2016) J. Am. Chem. Soc. |
Why This Matters
For procurement decisions involving multi-step syntheses requiring extended heating under basic conditions, the geminal vinyl geometry offers superior robustness against non-productive boron loss compared to the E-isomer.
- [1] PBS Pharmaceuticals / AccelaChem. (E)-2-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester (CAS 1638290-04-6) entry. Molecular Formula: C12H19BN2O2. Identified as the (E)-1,2-disubstituted isomer of the target compound. View Source
- [2] Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. DOI: 10.1021/jacs.6b03255. View Source
